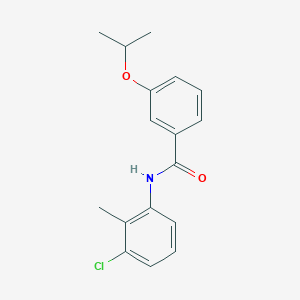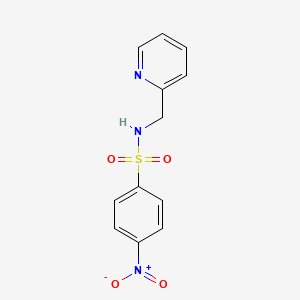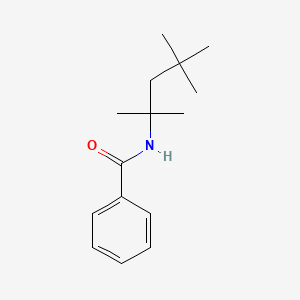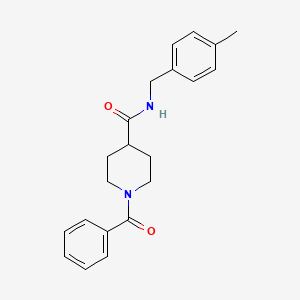![molecular formula C13H18N6O3 B5862169 N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE](/img/structure/B5862169.png)
N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexene ring, a triazine ring, and a hydrazide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE typically involves the following steps:
Formation of the Cyclohexene Derivative: The cyclohexene ring is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Triazine Ring: The triazine ring is introduced via a cyclization reaction involving appropriate precursors.
Formation of the Hydrazide Group: The hydrazide group is formed by reacting the intermediate compound with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an appropriate solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or triazines.
Scientific Research Applications
N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE: Unique due to its specific combination of functional groups.
Cyclohexene Derivatives: Similar in structure but lack the triazine and hydrazide groups.
Triazine Derivatives: Contain the triazine ring but lack the cyclohexene and hydrazide groups.
Hydrazide Derivatives: Feature the hydrazide group but lack the cyclohexene and triazine rings.
Properties
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3/c1-8(15-10-12(21)16-13(22)19-17-10)11(20)18-14-7-9-5-3-2-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,15,17)(H,18,20)(H2,16,19,21,22)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGNXVYXQPZQPG-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1CCC=CC1)NC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1CCC=CC1)NC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Methylbenzoyl)benzo[f][1]benzofuran-4,9-dione](/img/structure/B5862094.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5862101.png)

![2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide](/img/structure/B5862109.png)
![5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5862115.png)
![1-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE](/img/structure/B5862128.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide](/img/structure/B5862134.png)


![cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5862154.png)
![3-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5862156.png)

![1-[2-(2-prop-2-enylphenoxy)ethyl]pyrrolidine](/img/structure/B5862168.png)

